molecular formula C10H16ClNO2 B2689554 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride CAS No. 1087707-43-4

1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride

Cat. No.: B2689554
CAS No.: 1087707-43-4
M. Wt: 217.69
InChI Key: UKXUVOAXVRXVQT-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride is an organic compound with the molecular formula C10H16ClNO2. It is known for its unique chemical structure, which includes a phenyl ring substituted with two methoxy groups at the 2 and 6 positions and an ethanamine group.

Preparation Methods

The synthesis of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride: This compound has methoxy groups at the 3 and 4 positions instead of 2 and 6.

    1-(2,5-Dimethoxyphenyl)ethanamine hydrochloride: This compound has methoxy groups at the 2 and 5 positions.

    1-(2,6-Dimethoxyphenyl)ethanamine: The free base form of the compound without the hydrochloride salt

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)10-8(12-2)5-4-6-9(10)13-3;/h4-7H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXUVOAXVRXVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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